

"ER degrader 1" compared to vepdegestrant efficacy

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Compound of Interest

Compound Name: *ER degrader 1*

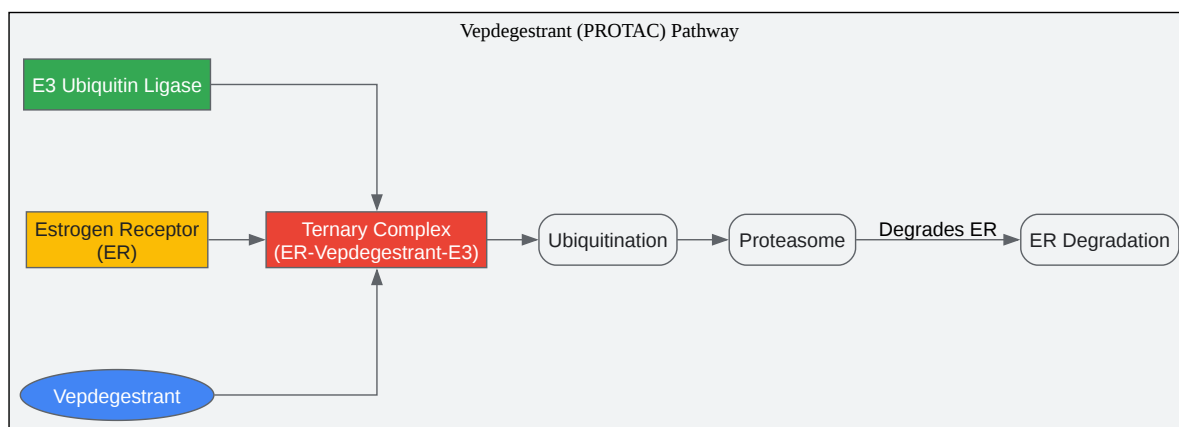
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As a comparative guide for researchers, scientists, and drug development professionals, this document provides an objective analysis of the efficacy of vepdegestrant, a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, in relation to established ER-targeting therapies. Due to the nonspecificity of the term "**ER degrader 1**," this guide will focus on comparing vepdegestrant to fulvestrant, a well-established selective estrogen receptor degrader (SERD) that serves as a critical benchmark in the field. This comparison is supported by extensive preclinical and clinical data, providing a robust framework for evaluating vepdegestrant's performance.

Mechanism of Action: A Tale of Two Degraders

Vepdegestrant operates through a distinct mechanism of action compared to traditional SERDs like fulvestrant. As a PROTAC, vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's proteasome machinery.[2][3] This direct harnessing of the ubiquitin-proteasome system results in efficient and robust ER degradation. In contrast, fulvestrant, a SERD, induces a conformational change in the ER that indirectly leads to its degradation.



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Vepdegestrant's PROTAC-mediated ER degradation pathway.

Preclinical Efficacy

In preclinical studies, vepdegestrant has demonstrated superior ER degradation and tumor growth inhibition compared to fulvestrant.

Parameter	Vepdegestrant	Fulvestrant	Cell/Animal Model	Reference
ER Degradation	≥90%	-	Wild-type and mutant ER cell lines	
Tumor Growth Inhibition (TGI)	87%–123%	31%–80%	MCF7 orthotopic xenograft models	
Efficacy in Resistant Model	102% TGI	-	ST941/HI/PBR palbociclib-resistant model	

Experimental Protocols: Preclinical Studies

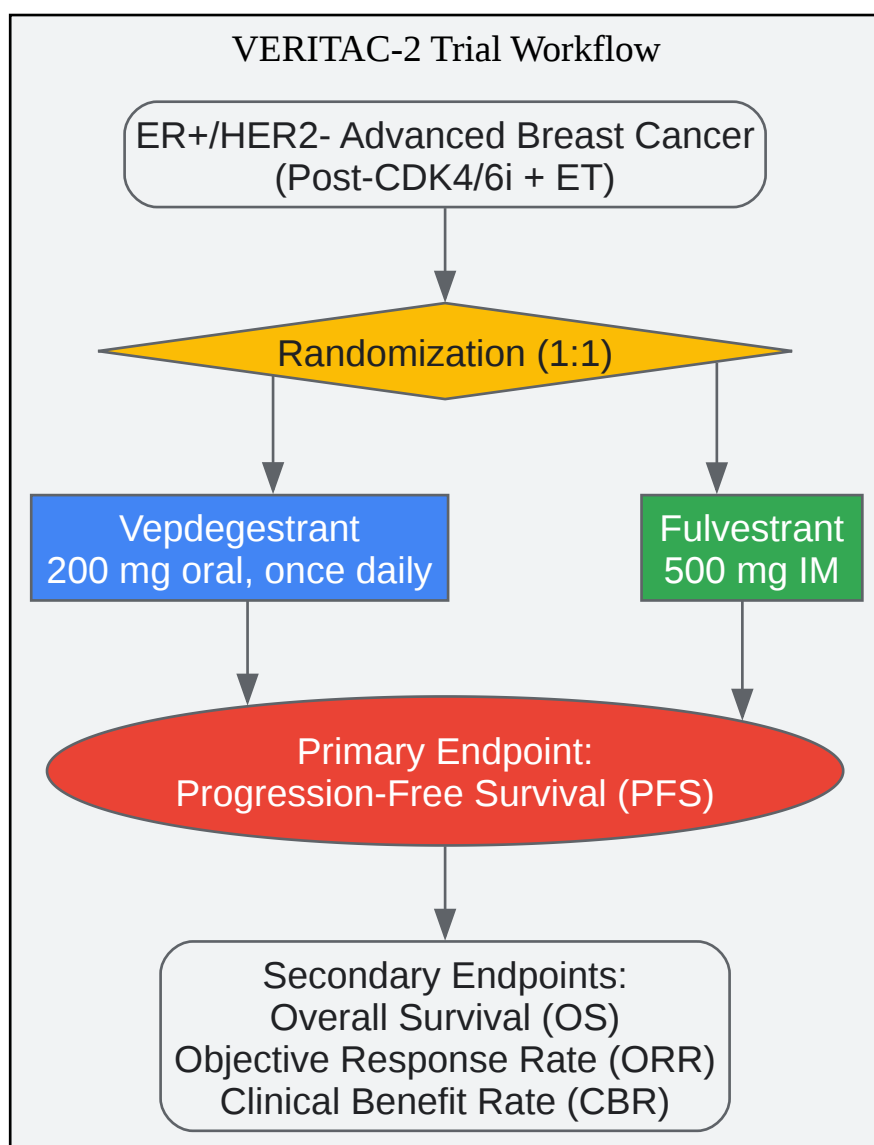
- **Cell Lines and Xenograft Models:** Studies utilized ER+ breast cancer cell lines, such as MCF7, and patient-derived xenograft (PDX) models, including those with ER Y537S mutations, to assess efficacy in both hormone-dependent and independent, as well as treatment-resistant, contexts.
- **ER Degradation Assays:** The extent of ER degradation was quantified in vitro in breast cancer cell lines, with DC50 values reported to be approximately 1-2 nM for vepdegestrant.
- **Tumor Growth Inhibition Studies:** In vivo efficacy was evaluated in orthotopic xenograft models, where tumor volume was measured over time in response to treatment with vepdegestrant or fulvestrant.

Clinical Efficacy: The VERITAC-2 Trial

The Phase III VERITAC-2 trial provides the most definitive clinical comparison between vepdegestrant and fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer that has progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.

Efficacy Endpoint	Vepdegestrant	Fulvestrant	Patient Population	p-value	Reference
Median Progression-Free Survival (PFS)	5.0 months	2.1 months	ESR1-mutant	< .001	
6-Month PFS Rate	45.2%	22.7%	ESR1-mutant	-	
Clinical Benefit Rate (CBR)	42.1%	20.2%	ESR1-mutant	< .001	
Objective Response Rate (ORR)	18.6%	4.0%	ESR1-mutant	.001	
Median PFS (All Patients)	3.7 months	3.6 months	Intent-to-Treat (ITT)	.07	

Experimental Protocols: VERITAC-2 Trial



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Workflow of the Phase III VERITAC-2 clinical trial.

- Study Design: A global, randomized, open-label Phase III trial.
- Patient Population: The study enrolled patients with ER+/HER2-, HER2-negative advanced breast cancer who had progressed after one line of a CDK4/6 inhibitor plus endocrine therapy and no more than one additional line of endocrine therapy. Patients with prior chemotherapy in the advanced setting or prior fulvestrant were excluded.

- **Treatment Arms:** Patients were randomized to receive either 200 mg of oral vepdegestrant once daily or 500 mg of intramuscular fulvestrant on days 1 and 15 of the first cycle, and then on day 1 of subsequent cycles.
- **Endpoints:** The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review in both the ESR1-mutant and the overall intent-to-treat populations. Key secondary endpoints included overall survival, objective response rate, and clinical benefit rate.

Safety and Tolerability

Vepdegestrant has demonstrated a manageable safety profile. In the VERITAC-2 trial, treatment-emergent adverse events (TEAEs) were mostly grade 1 or 2. The most common TEAEs in the vepdegestrant arm were fatigue, increased ALT and AST, and nausea. Grade ≥ 3 TEAEs occurred in 23.4% of patients receiving vepdegestrant compared to 17.6% with fulvestrant. Discontinuation due to TEAEs was low, at 2.9% for vepdegestrant.

Conclusion

The available data strongly suggest that vepdegestrant offers a significant efficacy advantage over fulvestrant, particularly in the clinically challenging population of patients with ESR1-mutant ER+/HER2- advanced breast cancer. Its novel PROTAC mechanism leads to more profound ER degradation, which translates to improved tumor growth inhibition in preclinical models and a statistically significant and clinically meaningful improvement in progression-free survival in the VERITAC-2 trial. While not showing a statistically significant PFS benefit in the overall ITT population of the VERITAC-2 trial, the robust effect in the ESR1-mutant subgroup positions vepdegestrant as a promising future therapy for this patient population. The oral administration of vepdegestrant also offers a convenience advantage over the intramuscular injections of fulvestrant.

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- 3. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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